Cas no 1664-40-0 (N1-phenylethane-1,2-diamine)

N1-phenylethane-1,2-diamine is a diamine compound featuring both aromatic and aliphatic amine functionalities. Its structure, incorporating a phenyl group and a flexible ethylene linker, makes it a versatile intermediate in organic synthesis, particularly for the preparation of chelating ligands, pharmaceuticals, and specialty polymers. The compound’s dual amine groups enable selective reactivity, facilitating applications in catalysis and coordination chemistry. Its stability under standard conditions and compatibility with common solvents enhance its utility in laboratory and industrial settings. N1-phenylethane-1,2-diamine is valued for its role in synthesizing complex molecular architectures with precision.
N1-phenylethane-1,2-diamine structure
N1-phenylethane-1,2-diamine structure
Product name:N1-phenylethane-1,2-diamine
CAS No:1664-40-0
MF:C8H12N2
MW:136.194281578064
MDL:MFCD00008162
CID:41755
PubChem ID:87575207

N1-phenylethane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • N1-Phenylethane-1,2-diamine
    • N-(2-Aminoethyl)aniline
    • N-Phenylethyldiamine
    • N-Phenylethylenediamine
    • N-(2-aminoethyl)benzenamine
    • N'-phenylethane-1,2-diamine
    • RARECHEM AL BW 1149
    • TIMTEC-BB SBB004200
    • N-PHENYLETHYLENEDIAM
    • n-phenyl-2-ethanediamine
    • 2-(Phenylamino)ethanamine
    • N-Phenyl-1,2-ethanediamine
    • Ethylenediamine, N-phenyl-
    • 1,2-Ethanediamine, N-phenyl-
    • Benzenamine, N-(2-aminoethyl)-
    • 1,2-Ethanediamine, N1-phenyl-
    • N-phenylethane-1,2-diamine
    • n1-phenyl-1,2-ethanediamine
    • OCIDXARMXNJACB-UHFFFAOYSA-N
    • (2-aminoethyl)phenylamine
    • phenylethylenediamine
    • NSC84247
    • phenyl ethylene diamine
    • 2-phenylaminoethylamin
    • 2-phenylaminoethylamine
    • NSC-84247
    • N-phenyl ethylene diamine
    • N-(2-aminoethyl)-aniline
    • OCIDXARMXNJACB-UHFFFAOYSA-
    • n2-phenyl-1,2-ethanediamine
    • AC8789
    • 1664-40-0
    • MFCD00008162
    • SCHEMBL307775
    • EN300-81504
    • CS-0045385
    • EINECS 216-773-4
    • A852266
    • FT-0629102
    • N1-phenyl-ethane-1,2-diamine
    • N-phenyl-ethane-1,2-diamine
    • NS00025445
    • N'-phenyl-ethane-1,2-diamine
    • AKOS005135725
    • N-phenyl ethyl-ene diamine
    • N-phenyl-ethylene-diamine
    • N -phenylethylenediamine
    • BAA66440
    • SY009366
    • N-phenyl ethylenediamine
    • N-Phenylethylenediamine, 98%
    • P1101
    • NSC 84247
    • InChI=1/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
    • AC-25457
    • J-010281
    • DTXSID1061861
    • STR05027
    • DB-043652
    • ethane, 1-amino-2-phenylamino-
    • STL257388
    • N1-phenylethane-1,2-diamine
    • MDL: MFCD00008162
    • Inchi: 1S/C8H12N2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2
    • InChI Key: OCIDXARMXNJACB-UHFFFAOYSA-N
    • SMILES: N([H])(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])N([H])[H]
    • BRN: 508205

Computed Properties

  • Exact Mass: 136.10000
  • Monoisotopic Mass: 136.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 77.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Surface Charge: 0
  • Tautomer Count: nothing
  • Topological Polar Surface Area: 38

Experimental Properties

  • Color/Form: Colorless or yellow liquid.
  • Density: 1.041 g/mL at 25 °C(lit.)
  • Boiling Point: 263°C
  • Flash Point: Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Refractive Index: n20/D 1.587(lit.)
  • PSA: 38.05000
  • LogP: 1.83050
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

N1-phenylethane-1,2-diamine Security Information

N1-phenylethane-1,2-diamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

N1-phenylethane-1,2-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-81504-25.0g
N1-phenylethane-1,2-diamine
1664-40-0 95%
25.0g
$183.0 2023-02-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42360-5g
N1-Phenylethane-1,2-diamine
1664-40-0
5g
¥156.0 2021-09-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N837934-5g
N-Phenylethylenediamine
1664-40-0 98 %
5g
¥238.00 2022-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N42360-100g
N1-Phenylethane-1,2-diamine
1664-40-0
100g
¥2406.0 2021-09-04
eNovation Chemicals LLC
D910706-25g
N-Phenylethylenediamine
1664-40-0 97%
25g
$100 2023-09-03
eNovation Chemicals LLC
D910706-100g
N-Phenylethylenediamine
1664-40-0 97%
100g
$360 2023-09-03
SHENG KE LU SI SHENG WU JI SHU
sc-236085-10 g
N-Phenylethylenediamine,
1664-40-0
10g
¥474.00 2023-07-10
eNovation Chemicals LLC
Y1041704-100g
1,2-Ethanediamine, N1-phenyl-
1664-40-0 95%
100g
$355 2023-05-18
eNovation Chemicals LLC
Y1041704-500g
1,2-Ethanediamine, N1-phenyl-
1664-40-0 95%
500g
$1470 2023-05-18
abcr
AB177775-25g
N-Phenylethylenediamine, 98%; .
1664-40-0 98%
25g
€388.10 2024-04-19

N1-phenylethane-1,2-diamine Related Literature

Additional information on N1-phenylethane-1,2-diamine

N1-Phenylethane-1,2-diamine (CAS No. 1664-40-0): An Overview of Its Properties, Applications, and Recent Research

N1-Phenylethane-1,2-diamine (CAS No. 1664-40-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which consists of a phenyl group attached to an ethane-1,2-diamine backbone. The combination of these functional groups imparts a range of chemical and physical properties that make it valuable for various applications.

The molecular formula of N1-Phenylethane-1,2-diamine is C8H12N2, and its molecular weight is approximately 136.19 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic amine odor. It is soluble in water and many organic solvents, making it easy to handle and incorporate into various formulations.

In terms of chemical reactivity, N1-Phenylethane-1,2-diamine exhibits strong nucleophilic properties due to the presence of the amino groups. This makes it an excellent starting material for the synthesis of more complex molecules, including pharmaceutical intermediates, dyes, and polymers. The compound can undergo a variety of reactions, such as condensation with aldehydes and ketones to form imines, Michael addition reactions with α,β-unsaturated carbonyl compounds, and coupling reactions with halides to form substituted amines.

One of the key applications of N1-Phenylethane-1,2-diamine is in the pharmaceutical industry. It serves as an intermediate in the synthesis of several important drugs. For example, it is used in the production of antiviral agents, anti-inflammatory drugs, and analgesics. The compound's ability to form stable complexes with metal ions also makes it useful in the development of metal-based pharmaceuticals.

Recent research has further expanded the potential applications of N1-Phenylethane-1,2-diamine. A study published in the Journal of Medicinal Chemistry highlighted its use as a ligand in the synthesis of metallo-drugs for cancer therapy. The researchers found that complexes formed with platinum and palladium exhibited enhanced cytotoxicity against various cancer cell lines compared to traditional chemotherapy agents. This opens up new avenues for developing more effective and targeted cancer treatments.

In addition to its pharmaceutical applications, N1-Phenylethane-1,2-diamine has found use in the field of materials science. It can be polymerized to form polyamides with unique mechanical properties and thermal stability. These polymers have potential applications in areas such as coatings, adhesives, and high-performance composites. The ability to tailor the properties of these materials by modifying the structure of N1-Phenylethane-1,2-diamine makes it an attractive candidate for advanced material development.

The environmental impact of N1-Phenylethane-1,2-diamine is another area of active research. Studies have shown that it can be biodegraded under certain conditions, which is an important consideration for its industrial use. Efforts are underway to develop more sustainable synthesis methods that minimize environmental impact while maintaining high yields and purity.

In conclusion, N1-Phenylethane-1,2-diamine (CAS No. 1664-40-0) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical properties make it a valuable starting material for synthesizing complex molecules and developing new materials with advanced functionalities. Ongoing research continues to uncover new uses and improve our understanding of this versatile compound.

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